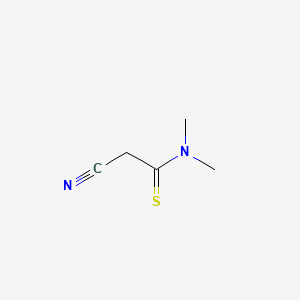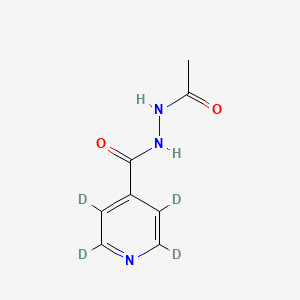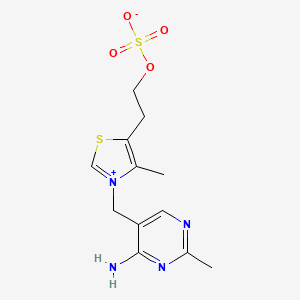
(1H-Indazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-Indazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 943845-78-1. It has a molecular weight of 183.64 . The compound is solid in physical form and should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The Inchi Code for “(1H-Indazol-5-yl)methanamine hydrochloride” is1S/C8H9N3.ClH/c9-4-6-1-2-8-7 (3-6)5-10-11-8;/h1-3,5H,4,9H2, (H,10,11);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1H-Indazol-5-yl)methanamine hydrochloride” is a solid substance. It should be stored in a dry room at normal temperature . The compound has a molecular weight of 183.64 .Scientific Research Applications
- Indazole-containing compounds exhibit anti-inflammatory properties. For instance, a novel indazolane derivative demonstrated anti-inflammatory activity comparable to phenylbutazone and superior to benzidamine .
- Researchers have synthesized derivatives like 1-methyl-1H-indazol-4-yl propanoic acid and 1-methyl-1H-indazole-4-acetic acid , which showed weak anti-inflammatory effects in animal models .
Anti-Inflammatory Agents
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , indicating that they may interact with cellular targets to disrupt cell proliferation.
Biochemical Pathways
Given the broad biological activities of indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that they may induce cell cycle arrest or apoptosis.
properties
IUPAC Name |
1H-indazol-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFLVVRBNSBHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743830 |
Source


|
| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943845-78-1 |
Source


|
| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)
![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)





